3-methoxy-1-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-1-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is an organic compound featuring a blend of unique functional groups This compound comprises a pyrazole ring, which is substituted with methoxy, methyl, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide generally involves several steps:
Formation of Thiadiazole Ring
Starting with suitable precursor compounds, the thiadiazole ring is synthesized through a series of cyclization reactions involving reagents like hydrazine, carbon disulfide, and methyl iodide.
Reaction conditions typically involve heating at elevated temperatures under reflux conditions in a polar solvent.
Substitution on the Pyrazole Ring
The pyrazole ring is often formed via a 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds.
The methoxy and methyl groups are introduced via nucleophilic substitution reactions.
Coupling of the Rings
The final step involves coupling the thiadiazole and pyrazole rings through a condensation reaction in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial synthesis might involve optimizing the reaction conditions to maximize yield and minimize byproducts. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 3-methoxy-1-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide can undergo oxidation to introduce additional functionalities, often using reagents like hydrogen peroxide or permanganates.
Reduction: : This compound may be reduced to modify its oxidation state, typically using reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄).
Substitution: : Various nucleophilic and electrophilic substitutions can be performed on the aromatic rings, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄).
Substitution: : Alkyl halides, Grignard reagents.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Conversion to alcohols or amines.
Substitution: : Derivatives with varied functional groups based on the substituent introduced.
Scientific Research Applications
Chemistry
3-methoxy-1-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide has been utilized in the synthesis of various heterocyclic compounds due to its rich functionality and reactivity.
Biology
In biological research, this compound may serve as a scaffold for developing new pharmaceuticals. Its structure allows for easy modification to enhance biological activity, such as antimicrobial or anticancer properties.
Medicine
Investigations into its medical applications include exploring its potential as a therapeutic agent for diseases that involve oxidative stress or inflammation, given its ability to interact with biological pathways.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets can vary depending on its application. For example, in medicinal chemistry, it might inhibit specific enzymes involved in disease progression, while in industrial chemistry, it could participate in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: : Compounds with similar thiadiazole rings but different substitutions.
Pyrazole Derivatives: : Compounds containing pyrazole rings with varied functional groups.
Methoxy-Substituted Aromatics: : Compounds featuring methoxy groups on aromatic rings.
Unique Features
The unique combination of functional groups in 3-methoxy-1-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide distinguishes it from other compounds. Its dual ring structure and diverse substituents afford it unique reactivity and potential for varied applications across different fields.
Properties
IUPAC Name |
3-methoxy-1-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2S2/c1-14-4-5(7(13-14)16-2)6(15)10-8-11-12-9(17-3)18-8/h4H,1-3H3,(H,10,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEUFWICKOTGNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.